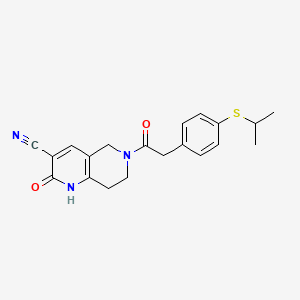![molecular formula C21H18BrN5O3 B2750434 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 941923-60-0](/img/structure/B2750434.png)
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are commonly found in a wide variety of products, including pharmaceuticals, dyes, rubber products, and many more.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure with a triazole ring fused to a pyrazine ring . It also has a 4-bromophenyl group and a 3,4-dimethylphenyl group attached to it.Scientific Research Applications
Anticancer and Antimicrobial Activities
Compounds within the same structural family, particularly those incorporating [1,2,4]triazolo and pyrazine derivatives, have been explored for their promising in vitro anticancer and antimicrobial activities . These studies highlight the potential of such compounds to inhibit tubulin polymerization, a critical mechanism for anticancer activity. Additionally, variations in the phenyl moiety of these compounds can significantly affect their biological properties, allowing for tailored antiviral or antitumoral activity based on structural modifications (Jilloju et al., 2021). This suggests that the specific compound could be studied for similar biological activities, given its structural features.
Synthesis and Biological Evaluation
The synthetic strategies for creating complex heterocyclic compounds that contain [1,2,4]triazolo or pyrazine moieties have been extensively explored. These compounds often demonstrate significant antimicrobial and anticancer effects, making them valuable in medicinal chemistry and drug development processes. For instance, Riyadh et al. (2013) described the synthesis of antipyrine-based heterocycles that showed notable anticancer and antimicrobial activities, indicating the potential utility of related compounds in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).
Antioxidant Properties
Research on derivatives of pyrazolo and triazolo compounds has also identified antioxidant properties , which are crucial for mitigating oxidative stress-related diseases. Ahmad et al. (2012) synthesized compounds that exhibited moderate to significant radical scavenging activity, suggesting the potential of similar compounds in developing antioxidant therapies (Ahmad et al., 2012).
Anticonvulsant and Analgesic Effects
The structural frameworks of [1,2,4]triazolo and pyrazolo compounds have been linked to anticonvulsant and analgesic effects . Tarikogullari et al. (2010) explored the anticonvulsant activity of alkanamide derivatives, finding that certain structural elements significantly contribute to their efficacy (Tarikogullari et al., 2010). This area of research is indicative of the therapeutic potential in neurological conditions for compounds with similar structures.
Future Directions
properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-3-6-16(11-14(13)2)23-18(28)12-27-21(30)26-10-9-25(20(29)19(26)24-27)17-7-4-15(22)5-8-17/h3-11H,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUADAHILVJDOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

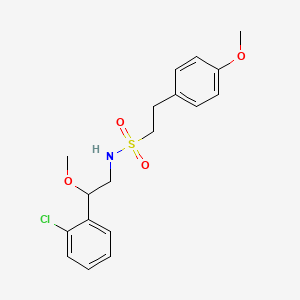
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)
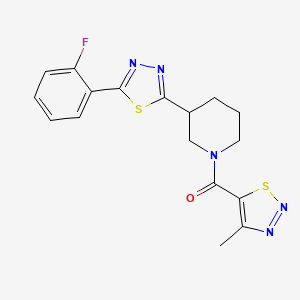
![3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2750358.png)
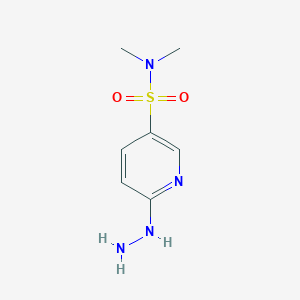

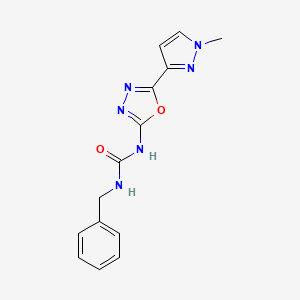
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
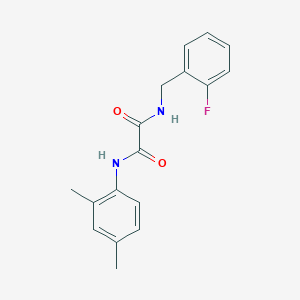
![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)
